ChemR23-IN-2 is a compound that interacts with ChemR23, a G protein-coupled receptor primarily activated by the chemotactic peptide chemerin. ChemR23 plays a significant role in immune responses and inflammation, making ChemR23-IN-2 a compound of interest for potential therapeutic applications. The compound is classified as an antagonist of ChemR23, which may inhibit the receptor's activity and subsequently modulate related biological processes.
ChemR23-IN-2 is derived from a series of chemical modifications aimed at optimizing the inhibition of ChemR23. The classification of this compound falls under small molecule inhibitors, specifically targeting G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes, and their modulation can lead to significant therapeutic effects in conditions such as inflammation and cancer.
The synthesis of ChemR23-IN-2 typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that contain the necessary functional groups for further modification. Key methods include:
The synthesis may involve techniques like solid-phase synthesis or solution-phase synthesis, depending on the complexity of the desired structure. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of ChemR23-IN-2.
ChemR23-IN-2 features a unique molecular structure that allows it to interact effectively with ChemR23. The compound's structural formula includes various functional groups that enhance its pharmacological properties.
The molecular weight, specific atom connectivity, and stereochemistry are critical data points for understanding its interaction with ChemR23. For instance, the presence of specific aromatic rings or heterocycles may contribute to its binding affinity.
ChemR23-IN-2 undergoes several chemical reactions that are essential for its activity:
Kinetic studies can be performed to evaluate the binding affinity (Kd) and inhibition constant (Ki) of ChemR23-IN-2 against ChemR23. These studies provide insights into how effectively the compound can inhibit receptor activity.
ChemR23-IN-2 acts as an antagonist by binding to the ChemR23 receptor and preventing its activation by chemerin. This inhibition can lead to decreased signaling through downstream pathways associated with inflammation and immune response.
Research indicates that blocking ChemR23 can reduce macrophage migration and activation, thereby modulating inflammatory responses in various models of disease.
ChemR23-IN-2 is typically characterized by:
Key chemical properties include:
Relevant data from studies should include solubility profiles, stability tests under different pH conditions, and reactivity with biological molecules.
ChemR23-IN-2 has potential applications in several scientific fields:
ChemR23 (also known as Chemokine-like receptor 1 or CMKLR1) represents a pivotal G protein-coupled receptor (GPCR) at the intersection of inflammation resolution, metabolic regulation, and immune homeostasis. This receptor has garnered significant scientific interest due to its dual roles in propagating inflammatory signals and facilitating the resolution of inflammation, depending on its ligand interactions. The development of ChemR23-IN-2, a selective small-molecule inhibitor targeting this receptor, emerges against a backdrop of increasing recognition that chronic inflammatory processes underpin numerous pathological conditions spanning metabolic, cardiovascular, and neurodegenerative diseases [1] [5]. ChemR23's therapeutic appeal stems from its restricted expression pattern—predominantly on macrophages, dendritic cells, adipocytes, and endothelial cells—which potentially allows for targeted pharmacological intervention with reduced off-target effects compared to broader anti-inflammatory agents [4] [6]. The receptor's involvement in fundamental physiological processes, including immune cell chemotaxis, adipocyte differentiation, angiogenesis, and neuronal protection, positions it as a high-value target for conditions characterized by unresolved inflammation and metabolic dysfunction [1] [5] [8].
ChemR23 serves as a critical molecular switch governing immune cell behavior within inflammatory microenvironments. Its activation state determines whether it drives pro-inflammatory responses or promotes resolution, largely dictated by ligand binding dynamics. Upon engagement by the adipokine-derived ligand chemerin (specifically the bioactive isoform chemerin-157), ChemR23 triggers Gi protein-mediated signaling cascades that include phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB). This results in enhanced chemotaxis of dendritic cells, macrophages, and natural killer cells to inflammatory sites, amplifying the inflammatory cascade [1] [4] [6]. However, in a paradigm illustrating the receptor's functional duality, ChemR23 also binds the specialized pro-resolving mediator resolvin E1 (RvE1), an omega-3 fatty acid-derived ligand. RvE1 binding reprograms macrophages toward a less inflammatory phenotype characterized by increased phagocytic clearance of cellular debris and apoptotic cells (efferocytosis), reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and enhanced secretion of anti-inflammatory mediators like IL-10 [4] [10]. This phenotypic switch is crucial for transitioning tissues from a state of active inflammation to resolution and repair. The therapeutic rationale for ChemR23 inhibition arises particularly in pathological contexts where the pro-inflammatory chemerin/ChemR23 axis dominates over resolution pathways. In chronic inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and obesity-associated metabolic dysfunction, sustained chemerin signaling through ChemR23 perpetuates macrophage infiltration, endothelial activation, and tissue-damaging inflammation [1] [4] [6]. ChemR23-IN-2 aims to disrupt this pathological signaling loop, potentially restoring immune equilibrium.
Table 1: Contrasting Biological Effects of ChemR23 Ligands
Ligand | Source | Primary Signaling Effects | Functional Outcomes |
---|---|---|---|
Chemerin (chemerin-157) | Adipose tissue (particularly PVAT), liver, inflamed tissues | ↑ ERK1/2, ↑ p38 MAPK, ↑ NF-κB, ↓ cAMP | Immune cell chemotaxis (DCs, macrophages, NK cells), angiogenesis, vascular contraction, insulin resistance |
Resolvin E1 (RvE1) | EPA metabolism via 12/15-lipoxygenase pathways | ↓ NLRP3 inflammasome, ↑ PI3K/Akt, ↑ Phagocytosis | Inflammation resolution, reduced cytokine production, enhanced efferocytosis, tissue repair |
Chemerin-9 (C-9) | Proteolytic fragment of chemerin | Similar to RvE1: ↑ PI3K/Akt/Nrf2 | Neuroprotection, reduced oxidative stress, anti-inflammatory effects in CNS |
The functional duality of ChemR23 stems from its ability to engage structurally distinct ligands that trigger divergent downstream signaling events, despite sharing the same receptor. The chemerin/ChemR23 axis begins with complex post-translational processing. Chemerin is secreted as inactive prochemerin, requiring C-terminal proteolytic cleavage by enzymes including elastase, cathepsin G, and plasmin to generate bioactive isoforms. Among these, chemerin-157 and chemerin-156 exhibit the highest receptor-activating potency [1] [3]. Upon binding, chemerin activates Gαi proteins, leading to reduced intracellular cyclic AMP (cAMP) levels and activation of MAPK pathways. This signaling promotes calcium mobilization, cytoskeletal rearrangements driving chemotaxis, and transcriptional activation of pro-inflammatory genes through NF-κB [1] [6] [9]. Critically, sustained chemerin signaling has been mechanistically linked to NLRP3 inflammasome activation—a key driver of pyroptotic cell death and IL-1β maturation—particularly in vascular endothelium, adipocytes, and neuronal tissues [6] [8]. In stark contrast, the RvE1/ChemR23 axis initiates protective signaling cascades. RvE1 binding to ChemR23 activates the PI3K/Akt pathway, which subsequently phosphorylates and activates the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2). Nrf2 translocates to the nucleus and drives expression of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione synthetase [8] [10]. Concurrently, RvE1/ChemR23 signaling inhibits the activation of the NLRP3 inflammasome by reducing mitochondrial reactive oxygen species (mtROS) production and preventing ASC speck formation, thereby suppressing caspase-1 activation and pyroptosis [8] [10]. This pathway is particularly relevant in neuroinflammatory contexts, where RvE1 or the chemerin-derived peptide C-9 has demonstrated efficacy in attenuating neuronal damage in models of vascular dementia by precisely inhibiting NLRP3-mediated pyroptosis [8]. The therapeutic strategy underpinning ChemR23-IN-2 development centers on selectively inhibiting the pro-inflammatory chemerin-mediated signaling while preserving (or minimally affecting) the beneficial RvE1 pathways. This requires nuanced pharmacological targeting, potentially through allosteric modulation or biased antagonism, to disrupt pathological chemerin signals without completely blocking the receptor's resolution-capable conformations.
ChemR23 functions as a critical molecular bridge connecting adipose tissue dysfunction, chronic inflammation, and metabolic dysregulation—a nexus central to numerous modern pathologies. Obesity and Metabolic Syndrome: White adipose tissue (WAT), particularly perivascular adipose tissue (PVAT), exhibits significantly higher chemerin expression compared to subcutaneous or visceral depots. Obesity induces both quantitative increases in chemerin production (due to adipose tissue expansion) and qualitative shifts favoring its activation. Proteases released within inflamed obese adipose tissue (e.g., elastase from neutrophils) convert inactive prochemerin to bioactive chemerin, resulting in elevated systemic levels. This hyperactivation of the chemerin/ChemR23 axis contributes directly to insulin resistance through multiple mechanisms: impaired insulin signaling in adipocytes and skeletal muscle, suppression of insulin secretion from pancreatic β-cells, and promotion of adipose tissue inflammation via macrophage chemotaxis [1] [3] [9]. Clinically, circulating chemerin levels strongly correlate with body mass index (BMI), waist circumference, triglycerides, and fasting glucose, positioning it as a biomarker and mediator of metabolic dysfunction [1] [6] [9]. Cardiovascular Disease: The chemerin/ChemR23 axis directly influences vascular homeostasis. In endothelial cells, chemerin binding increases adhesion molecule expression (VCAM-1, ICAM-1), promotes monocyte adhesion, and stimulates angiogenesis through matrix metalloproteinase (MMP) activation [1] [7]. In vascular smooth muscle cells, it induces contraction and proliferation, contributing to hypertension and vascular remodeling. Crucially, in hyperlipidemic states such as atherosclerosis, the imbalance favoring chemerin over RvE1 signaling accelerates plaque progression. Genetic deletion of ChemR23 in Apoe−/− mice results in larger atherosclerotic lesions with increased necrotic cores, reduced phagocytic clearance of oxidized LDL by macrophages, and heightened intraplaque inflammation [10]. Conversely, EPA supplementation—which increases RvE1 production—attenuates atherosclerosis in a ChemR23-dependent manner [10]. Neurodegeneration and Cognitive Impairment: ChemR23 expression in neurons and glial cells positions it as a regulator of neuroinflammation. In chronic cerebral hypoperfusion models inducing vascular dementia, decreased hippocampal ChemR23 expression correlates with cognitive decline, neuronal damage, and NLRP3 inflammasome-mediated pyroptosis [8]. Activation of ChemR23 by RvE1 or C-9 preserves neuronal integrity, synaptic plasticity (increasing PSD95 and synaptophysin), and cognitive function by activating the PI3K/Akt/Nrf2 pathway and suppressing NLRP3 activation [8]. Cancer and Tumor Microenvironment: Within tumors, ChemR23 exhibits context-dependent roles. In breast cancer and malignant pleural mesothelioma, ChemR23 is expressed on tumor-associated macrophages (TAMs). Its activation by RvE1 or agonist antibodies reprograms TAMs from a pro-tumoral (M2-like) phenotype toward a less inflammatory, phagocytically active state, dampening carcinoma progression and metastasis [4]. Conversely, in squamous cell carcinomas and ovarian cancer, chemerin may paradoxically support tumor growth through angiogenesis and immunosuppressive effects [6]. Therapeutic Implications for ChemR23-IN-2: The pathological overactivation of the chemerin/ChemR23 axis across these disease states provides a compelling rationale for targeted inhibition. ChemR23-IN-2 aims to disrupt this deleterious signaling in conditions where chemerin predominates, particularly in obesity-driven inflammation, metabolic syndrome, and early atherosclerosis. By selectively antagonizing ChemR23, this compound may: 1) Reduce adipose tissue inflammation and improve insulin sensitivity; 2) Attenuate endothelial activation and vascular dysfunction; 3) Inhibit NLRP3 inflammasome assembly in various tissues; and 4) Potentially shift macrophage polarization toward a less inflammatory phenotype. Its development represents a strategy to pharmacologically uncouple the detrimental aspects of ChemR23 signaling from its beneficial resolution functions mediated by RvE1.
Table 2: Clinical Correlations of Chemerin/ChemR23 Axis in Human Diseases
Disease Category | Key Associations with Chemerin/ChemR23 | Clinical Evidence |
---|---|---|
Obesity & Diabetes | ↑ Serum chemerin in obese vs. lean individuals; ↑ in T2DM; Correlates with HOMA-IR | Women and elderly show higher circulating levels; Reduction after metformin treatment in PCOS [1] [6] [9] |
Cardiovascular Disease | ↑ Chemerin in atherosclerosis, hypertension, MI; ERV1/ChemR23 expression in plaque macrophages | Statin use associated with ↑ ERV1/ChemR23 mRNA in human plaques; Positive correlation with unstable angina [10] |
Neurodegenerative Disorders | ↑ Chemerin in acute cerebral infarction, migraine, epilepsy; ↑ ChemR23 in Alzheimer's brains | ChemR23 levels correlate with Braak staging in AD; Protective effects of RvE1/C-9 in vascular dementia models [6] [8] |
Autoimmune & Inflammatory Conditions | ↑ Chemerin in RA, psoriasis, IBD; ↓ after anti-TNF therapy in IBD | Serum chemerin normalizes following infliximab treatment in psoriasis; Synovial fluid chemerin elevated in OA/RA [2] [6] |
Table 3: Therapeutic Strategies Targeting ChemR23 Pathway
Therapeutic Approach | Mechanism | Representative Evidence |
---|---|---|
ChemR23 Antagonists (e.g., ChemR23-IN-2) | Block pro-inflammatory chemerin signaling | Preclinical: Reduces macrophage chemotaxis, vascular inflammation, NLRP3 activation [1] [4] |
RvE1 Mimetics / SPMs | Engage pro-resolving ChemR23 signaling | EPA supplementation ↑ RvE1, ↓ atherosclerosis; RvE1/C-9 improves cognition in dementia models [8] [10] |
ChemR23 Agonist Antibodies | Reprogram TAMs to anti-tumor phenotype | αChemR23 mAb reprograms macrophages, reduces metastasis in breast cancer models [4] |
Dual Ligand Modulation | Suppress chemerin production; Enhance SPMs | Omega-3 (↓ chemerin, ↑ RvE1); Vitamin D (↓ chemerin); Retinoids (context-dependent regulation) [9] [10] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7